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molecular formula C8H11N3O2 B8798634 Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No. B8798634
M. Wt: 181.19 g/mol
InChI Key: RZBIUEJBHOWAHN-UHFFFAOYSA-N
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Patent
US08357717B2

Procedure details

Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (3.69 mmol) was dissolved in MeOH (20 ml), and the solution was flushed with nitrogen. Pd(OH)2 (250 mg) and a cat. amount of AcOH were added, and the mixture was again flushed with nitrogen for 20 min. The reaction mixture was reacted under a hydrogen atmosphere (50 psi) for 5 h on a Parr hydrogenation apparatus. Filtration over Celite was then carried out, followed by washing with methanol. The resulting crude product was purified by column chromatography (silica gel, 3-5% MeOH in DCM), and the desired product was thus obtained in the form of a yellow solid. Yield: 99%
Quantity
3.69 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]2[CH:14]=[N:15][C:16]([C:17]([O:19][CH3:20])=[O:18])=[C:10]2[CH2:9]1)C1C=CC=CC=1>CO>[C:16]1([C:17]([O:19][CH3:20])=[O:18])[N:15]=[CH:14][N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=12

Inputs

Step One
Name
Quantity
3.69 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C=NC2C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was flushed with nitrogen
ADDITION
Type
ADDITION
Details
amount of AcOH were added
CUSTOM
Type
CUSTOM
Details
the mixture was again flushed with nitrogen for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted under a hydrogen atmosphere (50 psi) for 5 h on a Parr hydrogenation apparatus
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Filtration over Celite
WASH
Type
WASH
Details
by washing with methanol
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by column chromatography (silica gel, 3-5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
C=1(N=CN2C1CNCC2)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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